molecular formula C11H8O3 B11946365 Methyl 3-(4-formylphenyl)propiolate

Methyl 3-(4-formylphenyl)propiolate

Cat. No.: B11946365
M. Wt: 188.18 g/mol
InChI Key: RUKGSBMVYKZHME-UHFFFAOYSA-N
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Description

Methyl 3-(4-formylphenyl)propiolate is an organic compound with the molecular formula C11H8O3. It is a derivative of propiolic acid and features a formyl group attached to a phenyl ring, which is further connected to a propiolate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-formylphenyl)propiolate can be synthesized through various synthetic routes. One common method involves the reaction of methyl propiolate with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formylphenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(4-carboxyphenyl)propiolate.

    Reduction: 3-(4-hydroxyphenyl)propiolate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(4-formylphenyl)propiolate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-formylphenyl)propiolate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propiolate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl 3-(4-nitrophenyl)propiolate: Contains a nitro group on the phenyl ring.

    Methyl 3-(4-methoxyphenyl)propiolate: Features a methoxy group on the phenyl ring.

Uniqueness

Methyl 3-(4-formylphenyl)propiolate is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 3-(4-formylphenyl)prop-2-ynoate

InChI

InChI=1S/C11H8O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,8H,1H3

InChI Key

RUKGSBMVYKZHME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)C=O

Origin of Product

United States

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